Product packaging for Dimethyl 2-(1',1'-dimethylallyl)malonate(Cat. No.:CAS No. 74866-35-6)

Dimethyl 2-(1',1'-dimethylallyl)malonate

Cat. No.: B8565008
CAS No.: 74866-35-6
M. Wt: 200.23 g/mol
InChI Key: LCKXGRNNRLRVEU-UHFFFAOYSA-N
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Description

Significance of Malonate Derivatives as Synthetic Intermediates

Malonic acid and its esters are of great importance in the chemical industry and laboratory synthesis. Derivatives of malonic acid, particularly diesters like dimethyl malonate and diethyl malonate, are renowned for their utility in forming carbon-carbon bonds. uobabylon.edu.iqmasterorganicchemistry.com This reactivity stems from the high acidity of the methylene (B1212753) (-CH2-) group positioned between the two electron-withdrawing ester functionalities, which allows for easy deprotonation by a base to form a stabilized carbanion or enolate. masterorganicchemistry.comwikipedia.org

This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in a reaction known as the malonic ester synthesis. masterorganicchemistry.comwikipedia.org This classic reaction is a versatile method for preparing mono- and di-substituted acetic acids, as the resulting substituted malonic ester can be hydrolyzed and subsequently decarboxylated upon heating. uobabylon.edu.iqwikipedia.org Beyond this cornerstone reaction, malonate derivatives are crucial starting materials for the synthesis of a wide array of compounds, including:

Pharmaceuticals: They are used to produce barbiturates, sedatives, anticonvulsants, and non-steroidal anti-inflammatory agents. wikipedia.orgwikipedia.org

Heterocycles: Malonates serve as key reagents in cyclocondensation reactions to form various five-, six-, and seven-membered heterocyclic rings. nih.gov

Agrochemicals and Fragrances: These derivatives are intermediates in the synthesis of certain pesticides, artificial flavorings, and jasmonates used in the fragrance industry. wikipedia.orgwikipedia.org

The ability to introduce a wide range of substituents onto the malonate backbone makes these compounds indispensable tools for molecular construction.

Structural Characteristics and Reactivity Potential of the 1',1'-Dimethylallyl Moiety

The 1',1'-dimethylallyl group, also known as a tertiary-prenyl group, is a five-carbon substituent that confers specific structural and reactive properties upon the malonate core.

Structural Characteristics:

Tertiary Linkage: The allyl group is attached to the malonate's alpha-carbon via a quaternary carbon atom (the 1'-position). This creates significant steric hindrance around the newly formed C-C bond, which can influence the accessibility of the remaining alpha-proton and the ester groups to reagents.

Allylic Double Bond: The presence of a terminal carbon-carbon double bond provides a site for a wide range of chemical transformations distinct from the reactivity of the malonate itself.

Reactivity Potential: The combination of these features allows for selective chemical manipulation. The allylic double bond is susceptible to:

Electrophilic Addition: Reactions with halogens, acids, or other electrophiles.

Oxidation: Cleavage or epoxidation of the double bond.

Transition Metal Catalysis: The allyl group is a key participant in powerful reactions such as palladium-catalyzed allylic substitutions (the Tsuji-Trost reaction). organic-chemistry.org

C-C Bond Cleavage: Under certain oxidative conditions, the bond between the tertiary and allylic carbons can be cleaved to generate ketones. chemistryviews.org

Furthermore, the tertiary nature of the carbon attached to the malonate could, under specific acidic conditions, potentially participate in SN1-type reactions, forming a stabilized tertiary carbocation. nih.gov This dual reactivity makes the 1',1'-dimethylallyl moiety a valuable functional handle for introducing molecular complexity.

Current Research Frontiers in Substituted Malonate Chemistry

While the malonic ester synthesis is a classical transformation, research into the chemistry of substituted malonates continues to evolve. Modern frontiers are focused on developing more efficient, selective, and environmentally benign synthetic methods.

Palladium-Catalyzed Reactions: A major area of contemporary research involves the use of palladium catalysts to perform allylic substitutions on malonate nucleophiles, a process often referred to as the Tsuji-Trost reaction. organic-chemistry.orgrsc.org This methodology has become a benchmark for evaluating new catalytic systems and allows for the formation of C-C, C-N, and C-O bonds under mild conditions. acs.org Recent advances focus on enantioselective versions of these reactions, enabling the synthesis of chiral malonates. frontiersin.org Palladium catalysis has also been applied to the arylation of malonates using aryl halides. nih.gov

Green Chemistry Approaches: There is a significant drive to replace traditional, often harsh, reaction conditions with more sustainable alternatives. This includes:

The direct coupling of malonates with alcohols instead of alkyl halides, a process that is more atom-economical. rsc.org

The use of enzymatic catalysis, such as the synthesis of malonate-based polyesters using lipases in solventless conditions. rsc.org

Developing selective monohydrolysis methods for dialkyl malonates that use water and inexpensive reagents, avoiding hazardous by-products. jst.go.jp

Novel Material Synthesis: Substituted malonates are being explored as monomers for new types of polymers. For instance, dimethyl malonate has been used in the enzyme-catalyzed synthesis of linear polyesters. rsc.org These materials are being investigated for applications such as effective metal chelators, showcasing the expansion of malonate chemistry from traditional organic synthesis into materials science. rsc.org

Data Tables

Physical Properties of the Parent Compound: Dimethyl Malonate

PropertyValueReference
Molecular FormulaC5H8O4 wikipedia.org
Molecular Weight132.11 g/mol
AppearanceColorless liquid wikipedia.org
Density1.156 g/mL at 25 °C
Melting Point-62 °C
Boiling Point180-181 °C
Solubility in WaterSlightly soluble wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B8565008 Dimethyl 2-(1',1'-dimethylallyl)malonate CAS No. 74866-35-6

Properties

CAS No.

74866-35-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl 2-(2-methylbut-3-en-2-yl)propanedioate

InChI

InChI=1S/C10H16O4/c1-6-10(2,3)7(8(11)13-4)9(12)14-5/h6-7H,1H2,2-5H3

InChI Key

LCKXGRNNRLRVEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl 2 1 ,1 Dimethylallyl Malonate and Its Congeners

Alkylation Strategies via Malonate Enolates

The classical approach to forming carbon-carbon bonds at the α-position of malonic esters involves the generation of a stabilized enolate anion, which then acts as a nucleophile in a substitution reaction. libretexts.org The synthesis of dimethyl 2-(1',1'-dimethylallyl)malonate via this method typically employs an allylic halide.

Alkylation with Allylic Halides

The direct alkylation of dimethyl malonate with a suitable 1,1-dimethylallyl (prenyl) electrophile, such as prenyl bromide (1-bromo-3-methyl-2-butene), is a primary method for synthesizing the target compound and its isomeric congener, dimethyl 2-(3',3'-dimethylallyl)malonate. The reaction proceeds via a standard SN2 mechanism where the malonate enolate attacks the electrophilic carbon of the allylic halide, displacing the halide leaving group. libretexts.org

The process begins with the deprotonation of dimethyl malonate at the acidic methylene (B1212753) group (pKa ≈ 13) by a suitable base to form a resonance-stabilized enolate. This enolate then attacks the allylic halide. However, due to the nature of the allylic system, a mixture of products is often obtained. The SN2 attack can occur at the primary carbon (C1) of prenyl bromide, leading to the SN2 product, dimethyl 2-(3',3'-dimethylallyl)malonate. Alternatively, an SN2' mechanism can lead to attack at the tertiary carbon (C3), which, after rearrangement of the double bond, would yield the desired this compound. The ratio of these products is highly dependent on the reaction conditions.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of the alkylation of dimethyl malonate with prenyl halides is significantly influenced by the choice of base, solvent, and temperature. These factors control the rate of reaction, the equilibrium between the enolate and starting materials, and the regioselectivity of the nucleophilic attack.

Base: A moderately strong base is required to deprotonate dimethyl malonate effectively. Sodium ethoxide (NaOEt) is commonly used for malonic ester alkylations. libretexts.org Stronger bases like sodium hydride (NaH) can also be employed to drive the enolate formation to completion. The choice of base can impact the ion pairing of the enolate, which in turn can influence the SN2 versus SN2' pathway. Weaker bases, such as potassium carbonate (K2CO3), are often used in polar aprotic solvents like acetone (B3395972) or DMF, particularly in phase-transfer catalysis conditions, which can favor one isomer over another. researchgate.netgoogle.com

Solvent: The solvent plays a crucial role in solvating the enolate and the counter-ion. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally preferred as they effectively solvate the cation without strongly solvating the enolate anion, thus enhancing its nucleophilicity.

Temperature: The reaction temperature affects the rate of reaction and can influence the product distribution. Higher temperatures may favor the thermodynamically more stable product, while lower temperatures might favor the kinetically controlled product. For instance, refluxing in acetone is a common condition for alkylations using potassium carbonate. researchgate.net

Allylic HalideBaseSolventTemperatureTypical ProductsReference
Prenyl BromideK2CO3AcetoneRefluxMixture of C-alkylated isomers researchgate.net
Alkyl Halide (General)NaOEtEthanolRefluxMono-alkylated malonic ester libretexts.org
Alkyl Halide (General)NaHTHF/DMFRT to RefluxMono- or Di-alkylated products researchgate.net

Metal-Catalyzed Approaches

Transition metal-catalyzed reactions, particularly those involving palladium, offer a powerful alternative for allylic alkylation. These methods proceed through different mechanisms than direct alkylation and can provide access to products that are difficult to obtain otherwise, often with high levels of control over regioselectivity.

Reactions with (η3-Allyl)Transition Metal Complexes

The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis. wikipedia.org This reaction involves the reaction of a nucleophile with an allylic substrate, such as an allylic acetate (B1210297) or carbonate, in the presence of a palladium(0) catalyst. The key intermediate in the catalytic cycle is a (π-allyl)palladium complex, also denoted as an (η3-allyl)palladium complex. nih.gov

In the synthesis of this compound, a suitable precursor like 2-methyl-3-buten-2-yl acetate is used. The Pd(0) catalyst first coordinates to the double bond of the allylic acetate and then performs an oxidative addition, displacing the acetate leaving group to form a cationic (η3-1,1-dimethylallyl)palladium(II) complex. The malonate enolate then attacks this complex.

Allylic SubstrateNucleophileCatalyst SystemSolventProduct Ratio (1',1'- vs 3',3'-)Total YieldReference
2-Methyl-3-buten-2-yl acetateDimethyl sodiomalonatePd(dba)2 / PPh3THF3:186.1% prepchem.com

Regioselective and Stereoselective Considerations in Allylic Alkylation

The regioselectivity of the nucleophilic attack on the (η3-allyl)palladium complex is a critical aspect of the Tsuji-Trost reaction. nih.gov The (η3-1,1-dimethylallyl)palladium intermediate formed from 2-methyl-3-buten-2-yl acetate is unsymmetrical. Nucleophilic attack by the malonate enolate can occur at either of the two terminal carbons of the allyl system.

Attack at the tertiary carbon (C1): This leads to the formation of the desired product, this compound.

Attack at the primary carbon (C3): This results in the isomeric product, dimethyl 2-(3',3'-dimethylallyl)malonate.

The observed 3:1 ratio in favor of the tertiary-substituted product indicates that attack at the more substituted carbon is preferred in this specific system. prepchem.com This outcome is influenced by a combination of steric and electronic factors, as well as the nature of the ligands on the palladium catalyst. gu.senih.gov Generally, for soft nucleophiles like malonates, the attack occurs at the allylic terminus that bears the greater positive charge. pku.edu.cn The presence of two methyl groups on one terminus stabilizes the partial positive charge, making it more susceptible to nucleophilic attack, despite the increased steric hindrance. Ligands such as triphenylphosphine (B44618) play a crucial role in modulating the electronics and sterics of the palladium complex, thereby influencing the product ratio. nih.gov

Utility of Malonate-Derived Iodonium (B1229267) Ylides

While not a direct method for synthesizing the title compound, iodonium ylides derived from dimethyl malonate are valuable synthetic intermediates with distinct reactivity. Phenyliodonium bis(methoxycarbonyl)methanide, PhI=C(CO2CH3)2, is a stable, crystalline solid that serves as a safe and convenient carbene precursor.

These ylides are most commonly employed in metal-catalyzed cyclopropanation reactions with alkenes. In the presence of a catalyst, such as a rhodium(II) or copper(I) complex, the iodonium ylide decomposes to release iodobenzene (B50100) and a metal-carbenoid species. This highly reactive intermediate then adds across a double bond to form a cyclopropane (B1198618) ring. The reaction of the dimethyl malonate-derived iodonium ylide with various alkenes provides a straightforward route to 1,1-cyclopropanedicarboxylates in excellent yields. This methodology represents an important alternative to using potentially explosive diazo compounds, such as dimethyl diazomalonate, for carbene transfer reactions.

Synthesis and Handling of Bis(methoxycarbonyl)(phenyliodinio)methanide

Bis(methoxycarbonyl)(phenyliodinio)methanide is a key iodonium ylide derived from dimethyl malonate. It serves as an important reagent for transferring a bis(methoxycarbonyl)methylidene moiety in various chemical transformations.

Synthesis: The preparation of this ylide is a one-step process from readily available starting materials. researchgate.net The typical synthesis involves the reaction of an iodine(III) reagent, such as iodosobenzene (B1197198) diacetate, with dimethyl malonate in the presence of a base. researchgate.netorgsyn.org A detailed procedure involves cooling a mixture of sodium hydroxide (B78521) and methanol (B129727), followed by the sequential addition of dimethyl malonate and a solution of (diacetoxyiodo)benzene. The resulting precipitate is then filtered and washed to yield the product. orgsyn.org

ReactantRoleMolar Equivalents
(Diacetoxyiodo)benzeneIodine(III) source1.0
Dimethyl malonateMethylene source1.1
Sodium hydroxideBase2.0
MethanolSolvent-

Table 1: Typical Reagents for the Synthesis of Bis(methoxycarbonyl)(phenyliodinio)methanide.

Handling: Iodonium ylides are generally considered safer alternatives to potentially explosive and toxic diazo compounds. uwaterloo.caliverpool.ac.uk However, many iodonium ylides, including dicarbonyl derivatives, can have low thermal stability and may decompose at room temperature. researchgate.net Some are also unstable towards purification processes like column chromatography. mdpi.com Therefore, they should be handled with care, stored at low temperatures, and used in well-ventilated areas. Standard personal protective equipment, such as safety goggles and gloves, is recommended to avoid skin and eye contact. edvotek.com

Catalytic Cyclopropanation Reactions Facilitated by Ylides

Iodonium ylides are excellent carbene precursors for the synthesis of cyclopropane derivatives, which are congeners of the titular compound. researchgate.netnih.gov These reactions can be facilitated by transition metal catalysts or, more recently, by visible light, avoiding the need for a metal catalyst altogether.

The process involves the decomposition of the iodonium ylide by a catalyst to form a metal-carbene intermediate. This intermediate then reacts with an alkene in a [2+1] cycloaddition to furnish the corresponding cyclopropane dicarboxylate. researchgate.netresearchgate.net Dirhodium(II) and copper complexes are the most common catalysts for these transformations. researchgate.netresearchgate.net For instance, dirhodium(II) carboxylates have been shown to be highly effective, sometimes requiring very low catalyst loadings. researchgate.netorgsyn.org Enantioselectivities of up to 98% have been achieved in rhodium-catalyzed cyclopropanations using chiral ligands. researchgate.netutas.edu.au

A significant advancement in this area is the development of metal-free cyclopropanation. rsc.org Studies have shown that irradiating a mixture of an alkene and a β-dicarbonyl-derived iodonium ylide with blue LED light can produce cyclopropanes in high yields (up to 96%). researchgate.net This light-mediated activation excites the ylide, enabling it to react directly with the alkene without a transition metal catalyst. uwaterloo.caresearchgate.net

Catalyst SystemAlkene ExampleYieldKey Features
Rh₂(esp)₂ (0.02 mol%)StyreneGood to ExcellentVery low catalyst loading, mild conditions. orgsyn.org
Rh(II) with Chiral LigandPent-1-eneHighHigh enantioselectivity (up to 98% ee). researchgate.netutas.edu.au
Cu(tfacac)₂ (10 mol%)StyreneUp to 81%In situ generation of ylide from Wittig reagent. rsc.org
Blue LED Light (Metal-Free)VariousUp to 96%Avoids transition metal catalysts, high chemoselectivity. researchgate.net

Table 2: Examples of Catalytic Systems for Cyclopropanation using Malonate-Derived Ylides.

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, conserve energy, and use safer chemical alternatives.

Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry, and it presents a challenge for syntheses involving hypervalent iodine reagents. These reactions inherently suffer from poor atom economy because they generate a stoichiometric amount of an iodoarene byproduct, which must be separated and disposed of or recycled. nsf.gov

However, from a waste minimization and safety perspective, iodonium ylides offer distinct advantages over traditional diazo compounds. Diazoalkanes are highly energetic and can be explosive, requiring stringent safety precautions. uwaterloo.ca In contrast, ylides are often crystalline solids that are more stable and safer to handle. liverpool.ac.uk While the reaction of diazo compounds produces nitrogen gas (N₂) as the only byproduct, which is ideal from an atom economy standpoint, the associated hazards often make ylides a preferable, greener alternative in terms of operational safety.

Application of Catalysis for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with greater efficiency and less waste. The cyclopropanation reactions using bis(methoxycarbonyl)(phenyliodinio)methanide are prime examples of this principle. The use of dirhodium(II) catalysts is particularly noteworthy for its high efficiency, with some protocols reporting catalyst loadings as low as 0.02 mol%. orgsyn.org Such low loadings minimize the amount of heavy metal required and reduce the cost and environmental impact associated with the catalyst.

Both copper and rhodium catalysts effectively facilitate the transfer of the carbene moiety, enabling the construction of the cyclopropane ring under controlled conditions. researchgate.netresearchgate.net This catalytic turnover means a small amount of catalyst can generate a large amount of product, representing a significant improvement in efficiency over stoichiometric reagents.

Chemical Reactivity and Transformation Pathways of Dimethyl 2 1 ,1 Dimethylallyl Malonate

Intramolecular Cyclization and Cycloisomerization Reactions

The presence of the 1',1'-dimethylallyl group in Dimethyl 2-(1',1'-dimethylallyl)malonate introduces a site of unsaturation, making it a candidate for intramolecular cyclization and cycloisomerization reactions. These transformations are often catalyzed by transition metals, which can activate the double bond and facilitate the formation of new cyclic structures.

Gold Nanoparticle Catalysis in Cycloisomerization Processes

A critical aspect of this catalysis is the necessity of a surface activation of the sub-2-nm gold NP networks to generate the active Au(I) species. researchgate.net Non-oxidized gold nanoparticles were found to be completely unreactive. researchgate.net However, after treatment with an oxidant, these nanocatalysts demonstrated moderate to high activity, leading to the formation of the diene product with total selectivity. researchgate.net This suggests that for this compound, a similar gold nanoparticle-based catalytic system could potentially induce cycloisomerization, though the gem-dimethyl substitution on the allyl group might influence the reaction kinetics and the stability of any intermediates.

Control over Product Selectivity in Conjugated Diene Formation

The control of product selectivity is a paramount challenge in the cycloisomerization of allyl-substituted malonates. Homogeneous gold catalysts often lead to mixtures of five- and six-membered cyclic dienes. researchgate.net In the case of dimethyl allyl(propargyl)malonate, the use of oxidized gold nanoparticles as a heterogeneous catalyst demonstrated a significant improvement, yielding the 5-membered conjugated diene with complete selectivity. researchgate.net This contrasts with homogeneous systems which may produce a mixture of products.

For this compound, the gem-dimethyl group on the allyl moiety would likely influence the regioselectivity of the cyclization. This substitution pattern could favor certain cyclization pathways or potentially hinder others due to steric effects, making the choice of catalyst crucial for controlling the formation of a specific conjugated diene. The principles learned from the cycloisomerization of dimethyl allyl(propargyl)malonate suggest that a heterogeneous gold nanoparticle catalyst could be a promising approach to achieve high selectivity in the cyclization of this compound.

Radical-Mediated Transformations

The malonate functional group can participate in radical reactions, typically involving the abstraction of the acidic α-hydrogen to form a stabilized radical. The subsequent reactivity of this radical can lead to a variety of molecular transformations.

Generation and Reactivity of Malonate-Derived Radicals

The generation of a radical centered on the carbon atom between the two ester groups of a malonate can be achieved through various methods, including the use of radical initiators. Once formed, this malonate-derived radical is stabilized by the two adjacent carbonyl groups.

In a study on a related compound, dimethyl diallylmalonate, an ethanethiyl radical was used to initiate a cyclization reaction. researchgate.net It is plausible that a similar approach could be applied to this compound. The generation of the malonate-derived radical would be the initial step, followed by an intramolecular addition to the double bond of the 1',1'-dimethylallyl group. The stability of the resulting cyclic radical would influence the favorability of this pathway.

Radical Additions to Unsaturated Substrates

The malonate-derived radical of this compound can be expected to undergo intramolecular radical addition to the internal double bond. This would lead to the formation of a cyclic intermediate. The regioselectivity of this addition would be a key factor, determining the size of the resulting ring. In the case of dimethyl diallylmalonate, cyclization initiated by an ethanethiyl radical has been reported, demonstrating the feasibility of such intramolecular radical additions. researchgate.net The presence of the gem-dimethyl group in this compound would likely influence the stereochemical outcome of the radical cyclization.

Condensation and Cyclocondensation Reactions

The active methylene (B1212753) group of the malonate core in this compound is a key site for condensation and cyclocondensation reactions. These reactions typically involve the deprotonation of the α-hydrogen to form a nucleophilic carbanion.

This malonate enolate can then react with various electrophiles. A classic example is the Knoevenagel condensation, where a malonate reacts with an aldehyde or ketone in the presence of a base. talentchemicals.com The initial product is an α,β-unsaturated ester following dehydration. talentchemicals.com

Furthermore, substituted malonates are known to participate in cyclocondensation reactions with 1,3-dinucleophiles, such as amidines and ureas, to form six-membered heterocyclic rings. nih.gov For instance, the reaction of diethyl malonates with urea (B33335) is a well-established route to barbituric acids. nih.gov It is therefore anticipated that this compound could react with suitable dinucleophiles under basic conditions or at elevated temperatures to yield heterocyclic structures, where the 1',1'-dimethylallyl group would be a substituent on the resulting ring. The steric bulk of this group might necessitate more forcing reaction conditions compared to less substituted malonates.

Knoevenagel Condensation with Aldehydes and Ketones

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active hydrogen component is a molecule where a CH, CH₂, or CH₃ group is flanked by one or more strong electron-withdrawing groups, such as the two ester groups in a malonate derivative. wikipedia.org

For this compound, the methine proton (the hydrogen on the carbon to which the dimethylallyl group is attached) is acidic due to the electron-withdrawing effect of the two adjacent methoxycarbonyl groups. A base can abstract this proton to generate a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate alkoxide is protonated to form an alcohol, which is subsequently eliminated as a water molecule to form the α,β-unsaturated product. talentchemicals.com

However, the reactivity of this compound in Knoevenagel condensations is significantly influenced by the steric hindrance imposed by the bulky 1',1'-dimethylallyl substituent. This quaternary group can physically obstruct the approach of the malonate carbanion to the carbonyl center of aldehydes and, particularly, ketones. While the reaction with unhindered aldehydes may proceed, the reaction with more sterically demanding carbonyl compounds would likely be very slow or may not occur at all under standard conditions.

Table 1: Examples of Knoevenagel Condensation with Malonate Derivatives Note: The following table presents general examples of Knoevenagel condensations with various malonates to illustrate the reaction's scope. Specific data for this compound is not detailed in the available literature.

Aldehyde/KetoneMalonate DerivativeBase CatalystProductReference
BenzaldehydeDiethyl malonatePiperidine/Acetic AcidEthyl 2-benzylidenemalonate nih.gov
IsovaleraldehydeDiethyl malonateImmobilized GelatineDiethyl 2-(3-methylbutylidene)malonate amazonaws.com
2-MethoxybenzaldehydeThiobarbituric acidPiperidine5-(2-Methoxybenzylidene)thiobarbituric acid wikipedia.org
FormaldehydeDiethyl malonateDiethylamineDiethyl bis(adduct) organicreactions.org

Reactions with Dinucleophiles for Heterocycle Formation

Substituted malonic acid derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, particularly six-membered malonyl heterocycles. nih.gov These reactions proceed via a cyclocondensation pathway with dinucleophilic reagents, which are molecules containing two nucleophilic centers, typically separated by two or three atoms (e.g., 1,3-dinucleophiles). nih.gov Examples of common dinucleophiles include urea, thiourea, amidines, and 2-aminopyridine. nih.gov

The reaction mechanism involves the nucleophilic attack of the dinucleophile on the carbonyl carbons of the malonate's ester groups. For a compound like this compound, the process would likely involve a sequential acylation of the two nucleophilic sites of the dinucleophile, leading to the elimination of two molecules of methanol (B129727) and the formation of a new heterocyclic ring.

The specific outcome and feasibility of such reactions with this compound would again be heavily dependent on steric factors. The bulky substituent on the alpha-carbon can influence the conformation of the molecule and may hinder the approach of the dinucleophile and the subsequent cyclization step. More reactive malonyl derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, are sometimes used to facilitate reactions with less reactive dinucleophiles, although this would require prior transformation of this compound. nih.gov

Transformations of Ester Functionalities

Hydrolysis to Carboxylic Acid Derivatives

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives. This transformation is a fundamental step in malonic ester synthesis, which allows for the creation of substituted acetic acids. talentchemicals.com

The typical procedure involves saponification, where the diester is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution. nih.gov This results in the formation of the dicarboxylate salt. Subsequent acidification of the reaction mixture with a strong mineral acid (e.g., HCl) protonates the carboxylate ions to yield 2-(1',1'-dimethylallyl)malonic acid. talentchemicals.com

It is important to note that substituted malonic acids are often susceptible to decarboxylation upon heating. beilstein-journals.org The presence of two carboxylic acid groups on the same carbon atom creates a stable six-membered ring transition state that facilitates the loss of carbon dioxide. Therefore, if the hydrolysis is performed at elevated temperatures, or if the resulting 2-(1',1'-dimethylallyl)malonic acid is heated, it would likely undergo decarboxylation to produce 3,3-dimethyl-4-pentenoic acid. For some sterically hindered or electronically unique malonates, hydrolysis can lead directly to the decarboxylated product even under the reaction conditions. beilstein-journals.org

Table 2: Conditions for Hydrolysis of Substituted Malonates

Malonate DerivativeReagentsConditionsProductReference
Diethyl 2-(perfluorophenyl)malonateHBr, AcOHReflux2-(Perfluorophenyl)acetic acid (decarboxylated) beilstein-journals.org
Diethyl Phenylmalonate1. KOH, EtOH/H₂O2. H₃O⁺Room TempPhenylmalonic acid nih.gov
Dimethyl Benzylmalonate Derivative1. Base2. H₃O⁺-Monomethyl malonate derivative (mono-hydrolysis) google.com
Generic Dialkyl Malonateaq. KOH, THF0 °CMalonic acid half-ester (mono-hydrolysis) researchgate.net

Mechanistic Investigations of Reactions Involving Dimethyl 2 1 ,1 Dimethylallyl Malonate

Reaction Mechanism Elucidation for Allylic Alkylations

Allylic alkylation is a powerful method for constructing C-C bonds, and dimethyl malonate is a frequently employed nucleophile in this process. The mechanism is heavily influenced by the choice of metal catalyst, with palladium and iridium complexes being the most prominent.

Palladium-Catalyzed Allylic Alkylation: The generally accepted mechanism for palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, begins with the oxidative addition of a palladium(0) complex to an allylic substrate. This step forms a cationic η³-allyl palladium(II) intermediate. Subsequently, a base abstracts an acidic proton from dimethyl malonate to generate a stabilized malonate enolate. This enolate then acts as a nucleophile, attacking the η³-allyl palladium complex. The attack typically occurs on the carbon atom of the allyl group, leading to the formation of the alkylated product and regenerating the palladium(0) catalyst, thus completing the catalytic cycle. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the allyl intermediate and the nature of the supporting ligands on the palladium catalyst.

Iridium-Catalyzed Asymmetric Allylic Alkylation: Iridium-catalyzed allylic alkylations often exhibit complementary regioselectivity to their palladium-catalyzed counterparts, typically favoring the formation of branched products. The catalytic cycle also starts with the oxidative addition of an Ir(I) complex to the allylic substrate to form an η³-allyl iridium(III) intermediate. A key feature of the iridium-catalyzed mechanism is the role of the ligands, which are crucial for achieving high enantioselectivity. amazonaws.com A freshly prepared solution of sodium malonate, generated by reacting dimethyl malonate with a base like sodium hydride (NaH), serves as the nucleophile. amazonaws.com This enolate attacks the allyl-iridium complex. The reaction is stirred until the starting material is consumed, after which it is worked up to isolate the product. amazonaws.com Optimization studies for these reactions often involve screening different bases and Lewis acids to achieve high yields and enantiomeric excess. For instance, using NaHMDS as the base and ZnI₂ as a Lewis acid has been shown to provide excellent results in specific cases. organic-chemistry.org

The table below summarizes typical conditions for metal-catalyzed allylic alkylations using dimethyl malonate.

Catalyst SystemBaseSubstrateProduct TypeYield (%)ee (%)Ref
Pd₂(dba)₃ / L1Cs₂CO₃Allylic Acetate (B1210297)Linear9496 researchgate.net
[Ir(COD)Cl]₂ / L1NaHAllylic CarbonateBranchedup to 93up to 97 amazonaws.comorganic-chemistry.org
Iron Nitrosyl ComplexN/AAllyl ComplexLinear/Branched MixN/AN/A researchgate.net

This table is interactive. Click on the headers to sort the data.

Characterization and Role of Reactive Intermediates (e.g., Enolates, Ylides, Radicals)

The reactivity of dimethyl 2-(1',1'-dimethylallyl)malonate is dictated by the generation of specific reactive intermediates under various reaction conditions.

Enolates/Carbanions: The most common reactive intermediate derived from dimethyl malonate is its enolate, or carbanion. The methylene (B1212753) protons between the two ester groups are relatively acidic (pKa ≈ 13) due to the electron-withdrawing effect of the carbonyls. stackexchange.com In the presence of a base, such as sodium ethoxide or sodium hydride, one of these protons is abstracted to form a resonance-stabilized carbanion. talentchemicals.comyoutube.com This nucleophilic carbanion is central to many classical reactions, including Michael additions and condensations. stackexchange.comtalentchemicals.com In the Knoevenagel condensation with an aldehyde, for example, the malonate carbanion attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which, after protonation and elimination, yields an α,β-unsaturated ester. talentchemicals.com Similarly, in iridium-catalyzed allylic alkylations, a freshly prepared sodium malonate solution provides the active nucleophile for the reaction. amazonaws.com

Radicals: While less common than enolate formation, malonyl radicals can be generated and utilized in C-C bond formation. The reaction of dimethyl malonate with a strong oxidizing agent, such as cerium(IV) sulfate, can generate an electrophilic malonyl radical, ·CH(COOMe)₂. clockss.org This represents an "umpolung" of the typical nucleophilic reactivity of malonate anions. This radical species can then add to electron-rich systems, such as thiophene, to achieve direct malonylation of the aromatic ring. clockss.org The resulting radical adduct is then further oxidized to a cation and subsequently deprotonated to afford the final product. clockss.org

Ylides: The context of ylide formation with malonates often involves their reaction with metal carbenes. For instance, the decomposition of a diazo-malonate in the presence of a rhodium catalyst generates a rhodium-associated carbene. This electrophilic species can then react with a nucleophilic site, such as the nitrogen of a pyridine (B92270) ring, to form an ylide intermediate. This ylide can then undergo further transformations, like a Sommelet-Hauser rearrangement or other sigmatropic shifts, to yield functionalized products.

Application of Computational Chemistry (e.g., Density Functional Theory) in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving malonate esters. These theoretical calculations provide detailed insights into reaction pathways, transition state structures, and the energies of intermediates that are often difficult or impossible to observe experimentally.

DFT calculations have been employed to study the conformational landscape of dimethyl malonate itself. Such studies predict the existence of multiple stable conformers with very small energy differences, separated by low energy barriers. researchgate.net This fundamental knowledge is crucial for understanding how the molecule will behave in a reaction environment.

In the context of reaction mechanisms, DFT can be used to map out the potential energy surface for a given transformation. For example, in studying the biosynthesis of complex natural products, quantum chemical calculations can explore various concerted and stepwise pathways. nih.gov By calculating the activation energies for different steps, researchers can predict the most likely reaction pathway. These calculations can reveal that subtle conformational changes in a precursor molecule can dictate the stereochemical outcome of a reaction. nih.gov

Computational studies are also vital in understanding the role of catalysts. For rhodium-catalyzed C-H insertion reactions involving malonate-derived carbenes, DFT has been used to analyze the energetics of different reaction pathways. nih.gov These studies can explain the origins of regioselectivity by comparing the energy barriers of transition states leading to different products. For instance, calculations might show that one pathway is kinetically favored due to a lower activation barrier, even if the resulting product is thermodynamically less stable. nih.gov Such insights are critical for designing more efficient and selective catalysts.

The table below provides examples of energy barriers calculated using computational methods for different mechanistic steps.

Reaction TypeSystem StudiedComputational MethodCalculated ParameterValue (kcal/mol)Ref
Conformational InterconversionDimethyl MalonateMP4Energy Barrier< 0.5 researchgate.net
C-H InsertionRh-malonate carbeneDFTΔΔG≠ (Regioselectivity)< 2.0 nih.gov
Biosynthetic CyclizationFuranocembranoid PrecursorB3LYP/6-31G(d)Activation EnergyVaries nih.gov

This table is interactive. Click on the headers to sort the data.

Origins of Regioselectivity and Stereoselectivity in Complex Transformations

Controlling regioselectivity and stereoselectivity is a central goal in modern organic synthesis. In reactions involving this compound and similar compounds, the specific outcome is a result of a delicate interplay between the substrate structure, catalyst, ligands, and reaction conditions.

Regioselectivity: The regioselectivity of allylic alkylations is a classic example of catalyst control. As mentioned previously, palladium and iridium catalysts often yield different constitutional isomers from the same starting material. Palladium catalysis generally favors the attack of the nucleophile at the less substituted terminus of the η³-allyl intermediate, leading to the linear product. This preference is often attributed to steric factors. In contrast, iridium catalysts, equipped with specific phosphoramidite (B1245037) or other chiral ligands, typically direct the nucleophile to the more substituted carbon, resulting in the branched product. amazonaws.com This change in selectivity is a key feature of iridium catalysis and is exploited in the synthesis of complex molecules with chiral quaternary centers. organic-chemistry.org The formation of linear versus branched isomers has also been observed in reactions with (η³-allyl)dicarbonylnitrosyl iron complexes, where the substitution pattern on the allyl moiety itself has a strong impact on the product ratio. researchgate.net

Stereoselectivity: Achieving high stereoselectivity, particularly enantioselectivity, in these reactions almost always relies on the use of chiral catalysts. In asymmetric allylic alkylations, chiral ligands coordinated to the metal center (e.g., Pd, Ir) create a chiral environment around the reactive intermediate. This chiral pocket forces the incoming nucleophile (the malonate enolate) to approach the allyl group from a specific face, leading to the preferential formation of one enantiomer over the other. researchgate.net The development of ion pair catalysts, consisting of chiral cations and non-chiral metal complex anions, is one strategy that has proven successful in achieving excellent enantioselectivities in allylic alkylations. researchgate.net

Computational studies have provided a deeper understanding of these selective processes. DFT calculations of transition states can reveal the specific non-covalent interactions between the catalyst, ligand, and substrate that are responsible for stabilizing one transition state over another. nih.gov For example, in a dirhodium-catalyzed system, a small difference in the Gibbs free energy of activation (ΔΔG≠) between two competing transition states can explain the observed mixture of regioisomers. nih.gov By understanding these subtle energy differences, chemists can rationally design new ligands and catalysts to improve the selectivity of a desired transformation.

Spectroscopic Characterization Techniques for Dimethyl 2 1 ,1 Dimethylallyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Dimethyl 2-(1',1'-dimethylallyl)malonate, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would indicate the relative number of protons, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
C(CH₃)₂ ~1.3 Singlet 6H
OCH₃ ~3.7 Singlet 6H
CH-malonate ~3.5 Singlet 1H
=CH₂ ~5.0 Doublet of doublets 1H
=CH ~5.8 Doublet of doublets 1H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C(CH₃)₂ ~25
C(CH₃)₂ ~40
OCH₃ ~52
CH-malonate ~55
C=O ~168
=CH₂ ~112

Mass Spectrometry (MS, GC-MS, MS-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Gas chromatography-mass spectrometry (GC-MS) would be suitable for analyzing the purity of the compound and identifying any volatile impurities. Tandem mass spectrometry (MS-MS) could be employed to study the fragmentation pathways in detail.

The fragmentation of malonate esters is well-documented. Common fragmentation patterns involve the loss of alkoxy groups and subsequent rearrangements. For this compound, the mass spectrum would likely show a molecular ion peak [M]⁺, followed by fragments corresponding to the loss of a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and cleavage of the dimethylallyl group.

Predicted Fragmentation Pattern:

m/z Proposed Fragment
214 [M]⁺
199 [M - CH₃]⁺
183 [M - OCH₃]⁺
155 [M - COOCH₃]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester groups, typically appearing around 1730-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the methyl and allyl groups (around 2850-3000 cm⁻¹), C-O stretching of the ester (around 1000-1300 cm⁻¹), and C=C stretching of the allyl group (around 1640 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration of the allyl group is expected to show a strong Raman signal. The symmetric stretching of the C-O bonds and the deformations of the carbon skeleton would also be observable.

Expected Vibrational Frequencies:

Vibrational Mode **Expected IR Frequency (cm⁻¹) ** **Expected Raman Frequency (cm⁻¹) **
C=O Stretch 1730-1750 (Strong) 1730-1750 (Weak)
C-H Stretch (sp³) 2850-3000 (Medium) 2850-3000 (Strong)
C-H Stretch (sp²) 3010-3100 (Medium) 3010-3100 (Strong)
C=C Stretch ~1640 (Medium) ~1640 (Strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and packing in the crystal lattice. As of now, no public crystal structure data is available for this specific compound. A study on a related compound, Dimethyl 2-(aminomethylene)malonate, revealed a monoclinic crystal system, which provides a potential starting point for comparison should the crystal structure of the title compound be determined. researchgate.net

Advanced X-ray-Based Spectroscopic Methods for Surface and Electronic Structure Analysis

Advanced X-ray spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), could provide insights into the elemental composition, chemical states, and electronic structure of the surfaces of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to identify the core-level binding energies of the carbon and oxygen atoms. The C 1s spectrum would show distinct peaks for the carbonyl carbon, the ester alkoxy carbon, and the carbons of the alkyl and allyl groups, providing information about their chemical environments. Similarly, the O 1s spectrum would differentiate between the carbonyl and ether-linked oxygen atoms.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy, particularly at the carbon and oxygen K-edges, would probe the unoccupied electronic states. This could reveal information about the π* orbitals associated with the carbonyl and vinyl groups, offering a deeper understanding of the molecule's electronic structure and potential for chemical reactivity. Currently, there is no published data from these advanced X-ray-based spectroscopic methods for this compound.

Synthetic Utility and Applications of Dimethyl 2 1 ,1 Dimethylallyl Malonate and Its Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

The core utility of malonic esters in organic synthesis stems from the acidity of the α-hydrogens located on the methylene (B1212753) carbon flanked by two ester groups. nbinno.com This feature allows for easy deprotonation to form a stabilized carbanion, which is a potent nucleophile for creating new carbon-carbon bonds through reactions like alkylation and acylation. nbinno.com In Dimethyl 2-(1',1'-dimethylallyl)malonate, this active methylene position is already substituted with a sterically hindered and functionally rich 1',1'-dimethylallyl group.

This substitution pattern makes the compound itself a product of a sophisticated alkylation process and a valuable intermediate for further transformations. The synthesis of this compound can be achieved via a palladium-catalyzed reaction between dimethyl sodiomalonate and 2-methyl-3-buten-2-yl acetate (B1210297). prepchem.com This method highlights the integration of transition metal catalysis in preparing complex malonate derivatives.

The presence of both the malonate ester moiety and the terminal alkene of the allyl group allows for a wide range of subsequent chemical modifications. The ester groups can be hydrolyzed and decarboxylated, while the alkene can participate in addition reactions, oxidations, or metathesis. This dual reactivity makes it a powerful building block for constructing molecules with significant structural complexity, particularly those containing quaternary carbon centers, which are often challenging to synthesize. mdpi.com

Precursors in the Synthesis of Natural Product Analogues (e.g., Pyrano Alkaloids, Quinolone Derivatives)

Substituted malonates are crucial intermediates in the synthesis of natural products and their analogues. nih.gov The 1',1'-dimethylallyl group, often referred to as a prenyl group, is a common structural motif in a vast array of natural products, including terpenoids, alkaloids, and polyketides. Therefore, this compound serves as a logical and valuable precursor for synthesizing analogues of these bioactive molecules.

While specific examples detailing the use of this compound for pyrano alkaloid synthesis are not prevalent, its application in forming other nitrogen-containing heterocycles like quinolones is well-established in principle. The general synthesis of quinolone derivatives often involves the reaction of anilines with β-ketoesters or related dicarbonyl compounds in reactions like the Gould-Jacobs synthesis. preprints.org Substituted malonates can serve as the three-carbon component that ultimately forms part of the heterocyclic ring. For instance, the related compound Dimethyl 2-(2-quinolylmethyl)malonate has been synthesized by reacting 2-bromomethyl quinoline (B57606) with dimethyl malonate, demonstrating the compatibility of the malonate moiety with the quinoline core. nih.gov By analogy, this compound could be employed to introduce the gem-dimethylallyl substituent at the 3-position of the quinolone ring system, a modification that could significantly alter the biological activity of the resulting analogue.

Development of Substituted Carboxylic Acids

One of the most fundamental and widely used applications of malonic esters is the malonic ester synthesis, a reliable method for preparing mono- and di-substituted acetic acids. uobabylon.edu.iqwikipedia.orguomustansiriyah.edu.iq This synthetic route leverages the ease of alkylating the malonate followed by a straightforward hydrolysis and decarboxylation sequence.

This compound is an ideal substrate for this transformation to produce a specific, non-commercially available carboxylic acid. The process involves two key steps:

Hydrolysis (Saponification): The two methyl ester groups are hydrolyzed to carboxylic acid groups, typically under basic conditions (e.g., using potassium hydroxide) followed by acidification. nih.gov This step converts the diester into the corresponding substituted malonic acid, 2-(1',1'-dimethylallyl)malonic acid.

Decarboxylation: The resulting β-dicarboxylic acid is unstable upon heating and readily loses one molecule of carbon dioxide to yield the final product. wikipedia.org

This sequence, when applied to this compound, yields 3,3-dimethyl-4-pentenoic acid . This transformation effectively utilizes the malonate as a synthetic equivalent of a –CH(R)COOH synthon, providing a clean route to a carboxylic acid featuring a quaternary carbon adjacent to a vinyl group.

Table 1: Malonic Ester Synthesis of 3,3-dimethyl-4-pentenoic acid
StepReactionReagentsIntermediate/Product
1Hydrolysis1. Base (e.g., KOH, NaOH) 2. Acid (e.g., HCl, H₂SO₄)2-(1',1'-dimethylallyl)malonic acid
2DecarboxylationHeat (Δ)3,3-dimethyl-4-pentenoic acid

Facilitation of Heterocyclic Compound Synthesis (e.g., Pyrimidines, Quinolones)

The dicarbonyl functionality of malonic esters makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. nbinno.comnih.gov They can react with dinucleophiles to form six-membered rings through cyclocondensation reactions. nih.gov

Pyrimidines: Substituted pyrimidines, a core structure in many pharmaceuticals, can be synthesized by condensing a 1,3-dicarbonyl compound, such as a substituted dimethyl malonate, with urea (B33335), thiourea, or amidines. In this context, this compound would react to form a pyrimidine (B1678525) ring bearing the 1',1'-dimethylallyl group at the 5-position. This substituent would impart significant lipophilicity and a unique three-dimensional structure to the resulting pyrimidine derivative, which could be advantageous for biological applications.

Quinolones: As mentioned previously, the Gould-Jacobs reaction is a classic method for synthesizing quinolone derivatives by reacting anilines with malonic esters. preprints.org The reaction typically proceeds through an intermediate anilinomethylenemalonate, which then undergoes thermal cyclization. Using this compound in this type of reaction would be expected to yield a 3-(1',1'-dimethylallyl)-4-hydroxyquinolin-2(1H)-one derivative. The prenyl-like substituent at the 3-position is a valuable modification for exploring structure-activity relationships in this important class of heterocycles.

Applications in Catalytic Methodologies

This compound and its parent compound, dimethyl malonate, are frequently used in modern catalytic methodologies, particularly those involving transition metals.

A key example is the synthesis of the title compound itself, which is efficiently prepared via a palladium-catalyzed allylic alkylation. prepchem.com In a documented procedure, a catalytically active palladium(0) species, generated from bis(dibenzalacetone)palladium(0) and triphenylphosphine (B44618), is used to couple dimethyl sodiomalonate with 2-methyl-3-buten-2-yl acetate, yielding the product in high yield. prepchem.com This demonstrates the compound's direct relevance to palladium catalysis.

Table 2: Palladium-Catalyzed Synthesis of this compound prepchem.com
Catalyst SystemReactantsSolventConditionsYield
bis(dibenzalacetone)palladium(0) / triphenylphosphineDimethyl sodiomalonate, 2-methyl-3-buten-2-yl acetateTetrahydrofuran (B95107) (THF)Reflux86.1%

Furthermore, the general reactivity of dimethyl malonate as a soft nucleophile makes it a standard substrate in various catalytic asymmetric reactions. For example, heterobimetallic complexes have been developed to catalyze the asymmetric Michael addition of dimethyl malonate to α,β-unsaturated ketones like 2-cyclopenten-1-one, achieving high yields and excellent enantioselectivity (e.g., 90% yield, 99% ee). nih.govresearchgate.net While this example uses the unsubstituted malonate, it establishes a precedent for using chiral catalysts to control the stereochemistry of products derived from malonates. The 1',1'-dimethylallyl derivative could similarly be employed in catalytic reactions, where the bulky substituent might influence stereoselectivity or where the terminal alkene could participate in subsequent catalytic cyclization reactions, such as palladium-catalyzed cycloisomerization. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Dimethyl 2-(1',1'-dimethylallyl)malonate, and what factors influence yield optimization?

The synthesis typically involves alkylation of dimethyl malonate with a dimethylallyl halide (e.g., 1,1-dimethylallyl bromide) in the presence of a strong base like sodium ethoxide. Key factors include:

  • Reaction temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances reactivity and safety .
  • Catalyst concentration : Excess base ensures complete deprotonation of the malonate. Post-synthesis purification via column chromatography or recrystallization is critical. Yield optimization requires stoichiometric control of the alkylating agent and inert atmosphere conditions to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ester carbonyls (~170 ppm) and allylic protons (δ 5.2–5.8 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]+^+).
  • IR spectroscopy : Ester C=O stretches (~1740 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) are diagnostic. Cross-referencing with EPA-reported data for similar malonates ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation in this compound synthesis?

Alkylation regioselectivity arises from the malonate’s enolate formation. Computational studies (DFT) on analogous compounds show that:

  • The more substituted enolate (thermodynamic control) dominates under prolonged reaction times.
  • Steric effects from the dimethylallyl group direct alkylation to the less hindered α-carbon. Kinetic vs. thermodynamic pathways can be distinguished by varying reaction duration and base strength .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMO) to identify reactive sites:

  • LUMO maps highlight electron-deficient carbons prone to nucleophilic attack.
  • Comparative studies with fluorinated malonates (e.g., diethyl tetrafluorobenzoylmalonate) show electron-withdrawing groups enhance electrophilicity at the α-position .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported reaction yields when using different bases (e.g., NaH vs. KOtBu)?

Systematic analysis under controlled conditions is essential:

  • Catalyst screening : Test NaH, KOtBu, and NaOEt in identical solvents/temperatures.
  • Moisture control : Use rigorous drying protocols (e.g., molecular sieves) to minimize side reactions.
  • Analytical validation : HPLC or GC-MS quantifies purity and identifies byproducts (e.g., decarboxylation products). EPA methodologies recommend triplicate trials to ensure reproducibility .

Q. What strategies resolve conflicting spectroscopic data for intermediates in malonate alkylation?

  • 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity.
  • X-ray crystallography : Provides definitive stereochemical assignments, as demonstrated for trimethoxybenzyl-malonate derivatives .
  • Comparative analysis : Align spectral data with EPA or PubChem entries for analogous compounds .

Biological Activity & Applications

Q. What in vitro assays evaluate the enzyme-inhibitory potential of this compound?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC50_{50} values.
  • Enzyme kinetics : Michaelis-Menten plots assess competitive/non-competitive inhibition.
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity. Studies on indole-containing malonates show IC50_{50} values <10 µM for specific kinases .

Structural & Comparative Studies

Q. How does the steric bulk of the dimethylallyl group influence the compound’s reactivity compared to simpler allyl derivatives?

  • Steric hindrance : Reduces nucleophilic substitution rates at the α-carbon.
  • Conformational analysis : X-ray structures of quinolylmethyl-malonate analogs reveal restricted rotation, altering reaction pathways .
  • Comparative reactivity : Allyl groups exhibit higher reactivity in Diels-Alder reactions, while dimethylallyl derivatives favor alkylation due to stability .

Methodological Tables

Parameter Optimal Condition Reference
Alkylation Temperature70°C in ethanol
Base for Enolate FormationSodium ethoxide (1.2 equiv)
Purification MethodSilica gel chromatography
DFT Calculation Basis SetB3LYP/6-31G(d)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.